molecular formula C17H22ClN3 B1666133 Auramine CAS No. 2465-27-2

Auramine

Cat. No. B1666133
CAS RN: 2465-27-2
M. Wt: 303.8 g/mol
InChI Key: KSCQDDRPFHTIRL-UHFFFAOYSA-N
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Description

Auramine O is a diarylmethane dye used as a fluorescent stain . In its pure form, Auramine O appears as yellow needle crystals . It is insoluble in water and soluble in ethanol and DMSO . Auramine O can be used to stain acid-fast bacteria (e.g. Mycobacterium, where it binds to the mycolic acid in its cell wall) in a way similar to Ziehl–Neelsen stain .


Synthesis Analysis

Auramine O can be detected in food and drug samples using carbon nanodots (CDs). The CDs were prepared via a one-step hydrothermal method with citric acid and o-phenylenediamine as precursors . The Auramine O can effectively diminish the emission of CDs based on an integrated quenching mechanism of inner filter effect (IFE) and dynamic reaction .


Molecular Structure Analysis

Theoretical modelling at the TD-DFT level was done on a simplified model system consisting of the Auramine O molecule intercalated between two DNA base pairs . The evolution of the calculated vertical transitions quantitatively reproduces the experimentally observed hypo- and bathochromic shifts, thus confirming the intercalation hypothesis .


Chemical Reactions Analysis

Auramine O can effectively diminish the emission of carbon nanodots (CDs) based on an integrated quenching mechanism of inner filter effect (IFE) and dynamic reaction . The fluorescence signals were linearly correlated with Auramine O concentration over a range of 0.01‒10.0 µM .


Physical And Chemical Properties Analysis

Auramine O is a diarylmethane dye used as a fluorescent stain . In its pure form, Auramine O appears as yellow needle crystals . It is insoluble in water and soluble in ethanol and DMSO .

Scientific Research Applications

  • Carcinogenic Activity : Auramine has been investigated for its potential carcinogenic activity. A study found that auramine induced hepatomas in rats and mice, highlighting its carcinogenic potential (Williams & Bonser, 1962).

  • Environmental Removal : Research focused on the removal of Auramine-O from aqueous solutions using ZnS:Cu nanoparticles loaded on activated carbon. This study is significant for environmental remediation and water treatment technologies (Asfaram et al., 2015).

  • Analytical Method Validation : A method for analyzing auramine in surface water samples was validated, highlighting the importance of monitoring environmental pollutants (Kasahara & Raimundo, 2019).

  • Genotoxicity Evaluation : Auramine's DNA-damaging and clastogenic activities were evaluated in rat and human hepatocytes and in intact rats. This study contributes to understanding its potential health risks (Martelli et al., 1998).

  • Photocatalytic Decolorization : The decolorization of auramine using titanium dioxide nanoparticles was studied, providing insights into photocatalytic processes for dye removal in wastewater treatment (Montazerozohori et al., 2015).

  • Ecotoxicity Assessment : A study assessed the toxicity of Auramine dyes to various aquatic organisms, providing valuable information for ecological risk assessments (Azevedo et al., 2020).

  • Spectroscopic Studies : The spectroscopic behavior of auramine fluorescent probes bound to poly(methacrylic acid) was analyzed, contributing to the understanding of fluorochromic dyes in various environments (Pereira & Gehlen, 2006).

Safety And Hazards

Auramine O can cause serious eye damage as well as irritation, redness, lacrimation, and pain. It can cause severe skin burns as well as irritation, redness, itching and drying. Prolonged or repeated exposure may lead to dermatitis. It may cause irritation to the upper respiratory tract resulting in coughing, difficulty breathing and shortness of breath .

Future Directions

The evolution in staining methodologies has led to an era of modified staining techniques that are rapid, more versatile, and reliable in result interpretation . The auramine-rhodamine staining technique being a histological type of stain that is used to stain and demonstrate the presence of Acid Fast-bacilli under a fluorescent Microscope .

properties

IUPAC Name

4-[4-(dimethylamino)benzenecarboximidoyl]-N,N-dimethylaniline;hydrochloride
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InChI

InChI=1S/C17H21N3.ClH/c1-19(2)15-9-5-13(6-10-15)17(18)14-7-11-16(12-8-14)20(3)4;/h5-12,18H,1-4H3;1H
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InChI Key

KSCQDDRPFHTIRL-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(C)C.Cl
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Molecular Formula

C17H21N3.ClH, C17H22ClN3
Record name AURAMINE O
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DSSTOX Substance ID

DTXSID9020114
Record name Auramine hydrochloride
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Molecular Weight

303.8 g/mol
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Physical Description

Auramine o appears as yellow flakes or powder. (NTP, 1992), Yellow solid; [HSDB] Deep yellow powder;
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), 10 mg/ml in water; 60 mg/ml in ethylene glycol methyl ether; 20 mg/ml in EtOH
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Vapor Pressure

0.00000129 [mmHg]
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Mechanism of Action

ALTHOUGH THE REQUIREMENT FOR METABOLIC ACTIVATION REGARDING AURAMINE IS UNRESOLVED, IT IS CONSIDERED TO BE A PRO-CARCINOGEN. IT POSSESSES METHYLATED AMINO GROUPS. IT WILL UNDERGO RESONANCE CONJUGATION RENDERING THE AMINO N ATOM POSITIVELY CHARGED & THUS MORE PRONE TO HYDROXYLATION. THE DIRECT ACTIVITY OF AURAMINE VARIOUSLY REPORTED MAY BE DUE TO WEAK ELECTROPHILICITY AT THE UNSUBSTITUTED POSITIVELY CHARGED CENTRAL N ATOM IN THE OTHER EXTREME RESONANCE FORM. /AURAMINE/
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Impurities

Commercial product usually contains dextrin, or other diluents, that are added to standardize the dye.
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Product Name

Auramine O

Color/Form

Yellow powder

CAS RN

2465-27-2
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Record name Benzenamine, 4,4'-carbonimidoylbis[N,N-dimethyl-, hydrochloride (1:1)
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Melting Point

513 °F (NTP, 1992), >250 °C (dec)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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